molecular formula C7H3F4NO B13753846 (NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine

(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine

Cat. No.: B13753846
M. Wt: 193.10 g/mol
InChI Key: MCPVKNJZWJTBQT-SWGQDTFXSA-N
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Description

2,3,5,6-Tetrafluorobenzaldehyde oxime is a chemical compound derived from 2,3,5,6-tetrafluorobenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the tetrafluorobenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluorobenzaldehyde oxime typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

2,3,5,6-Tetrafluorobenzaldehyde+Hydroxylamine Hydrochloride2,3,5,6-Tetrafluorobenzaldehyde Oxime+HCl\text{2,3,5,6-Tetrafluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{2,3,5,6-Tetrafluorobenzaldehyde Oxime} + \text{HCl} 2,3,5,6-Tetrafluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,5,6-Tetrafluorobenzaldehyde Oxime+HCl

Industrial Production Methods

While specific industrial production methods for 2,3,5,6-tetrafluorobenzaldehyde oxime are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of tetrafluorobenzylamine.

    Substitution: Formation of substituted tetrafluorobenzaldehyde derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorobenzaldehyde oxime is primarily related to its ability to interact with biological molecules through its oxime group. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular targets and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 3,4,5-Trifluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2,3,5,6-Tetrafluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C7H3F4NO

Molecular Weight

193.10 g/mol

IUPAC Name

(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H3F4NO/c8-4-1-5(9)7(11)3(2-12-13)6(4)10/h1-2,13H/b12-2+

InChI Key

MCPVKNJZWJTBQT-SWGQDTFXSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)F)/C=N/O)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C=NO)F)F

Origin of Product

United States

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